molecular formula C16H23NO B12404076 Tolperisone-D10

Tolperisone-D10

Cat. No.: B12404076
M. Wt: 255.42 g/mol
InChI Key: FSKFPVLPFLJRQB-SZWCYPPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tolperisone-D10 is a deuterated form of Tolperisone hydrochloride, a centrally acting muscle relaxant. It is primarily used in scientific research as an internal standard for the quantification of Tolperisone by gas chromatography or liquid chromatography-mass spectrometry. Tolperisone hydrochloride is known for its efficacy in treating pathologically increased muscle tone caused by neurological diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tolperisone-D10 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the Tolperisone molecule. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions. One common method is the catalytic exchange reaction, where Tolperisone is treated with deuterium gas in the presence of a catalyst .

Industrial Production Methods: The industrial production of this compound involves large-scale deuteration processes. These processes are typically carried out in specialized facilities equipped with the necessary infrastructure to handle deuterium gas and catalysts. The production process ensures high purity and consistency of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: Tolperisone-D10 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tolperisone-D10 has a wide range of applications in scientific research, including:

Mechanism of Action

Tolperisone-D10, like Tolperisone, exerts its effects by blocking voltage-gated sodium and calcium channels. This action inhibits the transmission of nerve impulses, leading to muscle relaxation. The compound has a high affinity for nervous system tissues, particularly the brainstem, spinal cord, and peripheral nerves .

Comparison with Similar Compounds

Tolperisone-D10 is unique due to its deuterium content, which provides distinct advantages in scientific research. Similar compounds include:

    Tolperisone: The non-deuterated form, widely used as a muscle relaxant.

    Eperisone: Another centrally acting muscle relaxant with similar pharmacological properties.

    Lanperisone: A related compound with muscle relaxant effects.

    Inaperisone: Known for its use in treating muscle spasms and spasticity.

This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies .

Properties

Molecular Formula

C16H23NO

Molecular Weight

255.42 g/mol

IUPAC Name

3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2,10D2,11D2

InChI Key

FSKFPVLPFLJRQB-SZWCYPPOSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2

Origin of Product

United States

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